molecular formula C8H17ClN2O2 B13004709 3-(1-Piperidinyl)-L-Ala-OMe.HCl

3-(1-Piperidinyl)-L-Ala-OMe.HCl

Cat. No.: B13004709
M. Wt: 208.68 g/mol
InChI Key: DHAMEGBBXZIAFX-FJXQXJEOSA-N
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Description

3-(1-Piperidinyl)-L-Ala-OMe.HCl is a modified amino acid derivative featuring a piperidinyl substituent at the β-position of L-alanine, with a methyl ester group at the carboxyl terminus and a hydrochloride salt to enhance solubility. This compound combines the structural rigidity of the piperidine ring with the metabolic versatility of an amino acid backbone, making it a candidate for pharmaceutical applications requiring targeted delivery or receptor-specific interactions.

Properties

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

methyl (2S)-2-amino-2-piperidin-1-ylacetate;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-8(11)7(9)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1

InChI Key

DHAMEGBBXZIAFX-FJXQXJEOSA-N

Isomeric SMILES

COC(=O)[C@@H](N)N1CCCCC1.Cl

Canonical SMILES

COC(=O)C(N)N1CCCCC1.Cl

Origin of Product

United States

Preparation Methods

Esterification and Salt Formation

The methyl ester hydrochloride form (OMe.HCl) of 3-(1-Piperidinyl)-L-Ala is typically prepared by:

  • Esterification: Reacting the free acid form of 3-(1-piperidinyl)alanine with methanol in the presence of acid catalysts such as thionyl chloride (SOCl2) to form the methyl ester.

  • Hydrochloride Salt Formation: The ester is then converted to its hydrochloride salt by treatment with hydrochloric acid, which improves stability and solubility for handling and further applications.

Experimental Data and Analysis

Summary Table of Key Preparation Parameters

Step Conditions/Details Outcome/Notes Reference
Fmoc Deprotection 20% piperidine in DMF, 6-30 min Side reaction forming 3-(1-piperidinyl)alanine adduct; difficult to suppress
Mannich Reaction Piperidine + formaldehyde + acetophenone, 25°C, 0.5 h High yield (96%) of piperidinyl derivatives; purification by recrystallization
Esterification Methanol + SOCl2, 18-55°C, 12-18 h Formation of methyl ester of amino acid
Hydrochloride Salt Formation Treatment with HCl Stable hydrochloride salt of methyl ester
Analytical Techniques MALDI-TOF, HPLC, NMR Identification of side products and purity

Analytical Findings

  • MALDI-TOF Mass Spectrometry: Identified a mass increase of +51 Da corresponding to the piperidine adduct on alanine residues during SPPS.

  • HPLC Analysis: Separation of peptide adducts and quantification of epimerization and side products under different base conditions showed that 4-methylpiperidine reduces side reactions compared to piperidine.

  • NMR Spectroscopy: Used to confirm the structure of synthesized piperidinyl derivatives and methyl esters, showing characteristic chemical shifts consistent with the expected structures.

Chemical Reactions Analysis

Types of Reactions

3-(1-Piperidinyl)-L-Ala-OMe.HCl can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinones.

    Reduction: Reduction reactions can convert the piperidine ring to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include piperidinones from oxidation, amines from reduction, and substituted piperidines from nucleophilic substitution .

Comparison with Similar Compounds

Dyclonine Hydrochloride

  • Structure: 1-(4-Butoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride .
  • Key Differences: Dyclonine replaces the amino acid backbone with a propanone group and includes a lipophilic 4-butoxyphenyl moiety.
  • Functional Implications :
    • Pharmacology : Dyclonine is a local anesthetic, leveraging its lipophilic phenyl group for membrane penetration, while the piperidinyl group may modulate sodium channel interactions.
    • Solubility : The hydrochloride salt enhances water solubility, but Dyclonine’s overall lipophilicity exceeds that of 3-(1-Piperidinyl)-L-Ala-OMe.HCl due to the butoxyphenyl group.
  • Synthesis : Uses amide coupling with piperidine, similar to methods in (67–85% yields for related amides) .

H-3-Pal-OMe·2HCl (3-(3-Pyridyl)-L-Alanine-OMe·2HCl)

  • Structure : L-Alanine methyl ester with a 3-pyridyl substituent at the β-position .
  • Key Differences : The pyridyl group (aromatic, weakly basic) contrasts with the piperidinyl group (aliphatic, strongly basic).
  • Bioavailability: The amino acid backbone in both compounds suggests compatibility with peptide transporters, but the piperidinyl group may improve blood-brain barrier penetration .

Antipsychotics with Piperidine Moieties (e.g., Haloperidol, Risperidone)

  • Structure: Haloperidol: 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone hydrochloride . Risperidone: Benzisoxazole derivative with a piperidinyl-ethyl side chain .
  • Key Differences : These compounds feature complex heterocyclic cores absent in this compound.
  • Functional Implications: Target Specificity: Antipsychotics target dopamine (D2) and serotonin (5-HT2A) receptors via aromatic and heterocyclic motifs, whereas the amino acid backbone of this compound may direct it toward peptide-like targets or prodrug pathways. Synthesis Complexity: Antipsychotics require multi-step syntheses (e.g., ), while the target compound’s simpler structure could allow streamlined production .

Comparative Data Table

Compound Key Functional Groups Pharmacological Use Synthesis Yield (If Available) Key Properties
This compound Piperidinyl, L-alanine, methyl ester Investigational Not reported High solubility (HCl salt), moderate lipophilicity
Dyclonine HCl Piperidinyl, propanone, butoxyphenyl Local anesthetic 67–85% (analogous methods) Lipophilic, membrane-penetrating
H-3-Pal-OMe·2HCl Pyridyl, L-alanine, methyl ester Peptide synthesis Not reported Weakly basic, compatible with transporters
Haloperidol Piperidinyl, chlorophenyl, butanone Antipsychotic Not reported High CNS penetration, D2 antagonism

Research Findings and Implications

  • Synthetic Feasibility : highlights efficient amide coupling (67–85% yields) for piperidine-containing compounds, suggesting similar routes for this compound .
  • Metabolic Stability : The methyl ester in the target compound may act as a prodrug moiety, hydrolyzing in vivo to the free acid, akin to valproate derivatives .
  • Receptor Interactions : Piperidine’s basicity could facilitate interactions with cationic binding pockets in enzymes or receptors, differentiating it from pyridyl analogs .

Notes and Limitations

  • Data Gaps : Explicit pharmacological data for this compound are absent in the evidence; comparisons rely on structural analogs.
  • Contradictions : While Dyclonine (local anesthetic) and antipsychotics (CNS agents) share piperidine motifs, their applications diverge due to backbone and substituent variations.

Biological Activity

3-(1-Piperidinyl)-L-Ala-OMe.HCl, also known as 3-(1-Piperidinyl)-L-alanine methyl ester hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₆ClN₂O₂, with a molecular weight of approximately 273.75 g/mol. The compound features a piperidine ring linked to an L-alanine backbone with a methyl ester modification at the carboxyl group. This structural arrangement is crucial for its biological interactions and pharmacological effects.

Synthesis Methods

Several methods have been developed for synthesizing this compound. Commonly used techniques involve:

  • Coupling Reactions : Utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of peptide bonds.
  • Deprotection Strategies : Employing Fmoc (9-fluorenylmethoxycarbonyl) protection to manage reactive functional groups during synthesis.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial pathogens. For instance, studies on piperidine derivatives indicate their potential as monoamine reuptake inhibitors and antimicrobial agents against multidrug-resistant bacteria .
  • Binding Affinity : Interaction studies demonstrate that this compound binds to several receptors, influencing various biological pathways. Its unique combination of piperidine and L-alanine structures allows for diverse receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound's structure enables it to interact with neurotransmitter receptors, potentially affecting neurotransmission and exhibiting neuroprotective effects.
  • Inhibition of Pathogen Growth : By disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways, piperidine derivatives can exert bactericidal or bacteriostatic effects on Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

A variety of studies have explored the efficacy of this compound in different biological contexts:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus at concentrations as low as 50 µM .
Study BNeuroprotective EffectsShowed potential neuroprotective effects in vitro, likely through modulation of neurotransmitter systems .
Study CStructure-Activity RelationshipInvestigated how modifications to the piperidine ring affect binding affinity and biological activity, revealing critical insights into optimizing therapeutic efficacy.

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